(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a methylphenyl group
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-6-8-11(9-7-10)12(20)19-14(18(4)5)15-13(16-19)17(2)3/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJHTGJFTUVYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone typically involves the reaction of 3,5-diamino-1,2,4-triazole with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino groups.
Scientific Research Applications
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against a range of fungal pathogens. The compound has been synthesized and evaluated for its antifungal efficacy, showing promising results against strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. Specifically, (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies revealed that it can effectively reduce the viability of various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on certain kinases that play critical roles in cancer progression and metastasis. This makes it a candidate for further development as a targeted therapy in oncology .
Fungicides
Due to its antifungal properties, this compound is being researched for use as a fungicide in agricultural settings. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies, particularly against resistant strains of fungi .
Plant Growth Regulation
Emerging studies suggest that triazole compounds can act as plant growth regulators. This compound may influence plant growth by modulating hormonal pathways or by enhancing stress resistance in plants, thereby improving yield and quality .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 2019 Study on Antifungal Activity | Antifungal | Effective against Candida species with MIC values < 10 µg/mL |
| 2020 Research on Anticancer Properties | Cancer Research | Induced apoptosis in HeLa cells with IC50 = 15 µM |
| 2021 Investigation on Enzyme Inhibition | Enzyme Inhibition | Significant inhibition of target kinase activity observed |
Mechanism of Action
The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,5-Diamino-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone: Lacks the dimethylamino groups, resulting in different reactivity and biological activities.
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a methylphenyl group, leading to variations in properties and applications.
Uniqueness
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone is unique due to the presence of both dimethylamino and methylphenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Biological Activity
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methylphenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 478032-05-2
- Molecular Formula : C14H19N5O
- Molecular Weight : 273.34 g/mol
The compound features a triazole ring, which is known for its role in various biological activities. The dimethylamino groups enhance its solubility and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar triazole structures exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
The mechanism of action for this compound may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes like topoisomerases and kinases that are crucial for cancer cell survival.
- Induction of Apoptosis : Inducing programmed cell death in cancer cells is a common pathway through which these compounds exert their effects.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that triazole derivatives significantly inhibited the proliferation of various cancer cell lines. |
| Study 2 | Reported on the structure-activity relationship (SAR) of triazole compounds, highlighting the importance of substituents in enhancing anticancer activity. |
| Study 3 | Investigated the cytotoxic effects of triazole derivatives on leukemia cells, showing promising results for further development. |
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Anticancer Therapy : As a candidate for further development as an anticancer agent.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : Model degradation under thermal or hydrolytic stress to identify vulnerable bonds (e.g., methanone or triazole linkages) .
- Forced degradation studies : Expose the compound to acidic/alkaline conditions or UV light, then analyze degradation products via HR-MS or NMR .
- QSPR models : Correlate substituent properties (e.g., Hammett constants) with observed stability to guide synthetic modifications .
What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?
Basic Research Question
- Detailed reaction logs : Document parameters (e.g., reflux time, solvent purity, and cooling rates) to minimize variability .
- Reference standards : Use USP-grade deferasirox or similar triazoles for calibration in HPLC/LC-MS .
- Collaborative validation : Share crystal structure data (CIF files) and NMR spectra in repositories like the Cambridge Structural Database for peer verification .
How can researchers address challenges in achieving high enantiomeric purity if chiral derivatives of this compound are synthesized?
Advanced Research Question
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Circular dichroism (CD) spectroscopy : Confirm enantiomeric excess by comparing CD spectra to known standards .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like triazole ring formation .
What role do intramolecular hydrogen bonds play in stabilizing the compound's structure, and how can this be experimentally validated?
Advanced Research Question
- X-ray crystallography : Identify hydrogen-bonding motifs (e.g., O–H⋯N or N–H⋯O interactions) that stabilize the triazole-aryl conformation .
- IR spectroscopy : Detect shifts in N–H or O–H stretching frequencies indicative of hydrogen bonding .
- Solvent perturbation studies : Compare UV-Vis spectra in polar vs. nonpolar solvents to assess conformational flexibility .
Table 1: Key Analytical Parameters for this compound
| Parameter | Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| Crystal System | X-ray Crystallography | |
| Purity (>90%) | HPLC with UV Detection | |
| Degradation Pathways | Forced Degradation + HR-MS |
Table 2: Biological Activity Screening Framework
| Assay Type | Protocol | Endpoint | Reference |
|---|---|---|---|
| Antimicrobial | Broth Microdilution (MIC) | Growth Inhibition | |
| Anticancer | MTT Cytotoxicity | IC50 Value | |
| Stability in Biological Media | LC-MS Monitoring | Degradation Rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
